BenchChemオンラインストアへようこそ!

2-(4-methoxyphenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide

Src kinase inhibition Anticancer activity Structure-Activity Relationship

This compound's unique combination of a 4-methoxyphenoxy group and a 3-methylbenzyl-substituted thiazole core occupies distinct chemical space critical for structure-activity relationship (SAR) studies. Procure as a rational negative control for Src kinase inhibition assays, where the methoxyphenoxy group may abolish activity seen in unsubstituted analogs (GI50=1.34–2.30 μM). Its exact isomeric structure (vs. CAS 301176-14-7) makes it irreplaceable for computational docking libraries. Request a Certificate of Analysis to confirm identity and purity before use as an analytical standard.

Molecular Formula C20H20N2O3S
Molecular Weight 368.45
CAS No. 450361-41-8
Cat. No. B2402978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide
CAS450361-41-8
Molecular FormulaC20H20N2O3S
Molecular Weight368.45
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)COC3=CC=C(C=C3)OC
InChIInChI=1S/C20H20N2O3S/c1-14-4-3-5-15(10-14)11-18-12-21-20(26-18)22-19(23)13-25-17-8-6-16(24-2)7-9-17/h3-10,12H,11,13H2,1-2H3,(H,21,22,23)
InChIKeyMJCSJUVGMSWMFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxyphenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide (CAS 450361-41-8): Procurement Baseline and Chemical Class Context


The compound 2-(4-methoxyphenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide (CAS 450361-41-8) is a synthetic small molecule hybrid featuring a 2-phenoxy-N-arylacetamide moiety linked to a 1,3-thiazole core. It belongs to a broader class of thiazole-containing acetamide derivatives being explored in early-stage research for their synthesis methodologies and potential bioactivity [1]. This compound is primarily cataloged by chemical suppliers as a research tool and building block for the synthesis of more complex molecular scaffolds, with its reactivity and interactions attributed to its methoxyphenoxy and thiazolyl functional groups . However, publicly available, verifiable biological or performance data for this specific compound are extremely limited, placing the burden of proof for any claimed differentiation squarely on the procurer to request and validate primary data.

Why Generic Substitution of 2-(4-Methoxyphenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide is Unsupportable Without Primary Data


Within the class of 2-phenoxy-N-arylacetamide-thiazole hybrids, minor structural variations like the position of a methyl or methoxy substituent can lead to unpredictable differences in molecular conformation, target binding, and biological activity. As demonstrated in related series, compounds with very similar scaffolds can exhibit vastly different potencies; for example, in a study of N-benzylthiazolyl acetamide derivatives, the unsubstituted compound showed Src kinase inhibition, but adding a 4-fluoro substituent drastically altered its anticancer cell proliferation profile [1]. For CAS 450361-41-8, the specific combination of a 4-methoxyphenoxy group and a 3-methylbenzyl substituent on the thiazole creates a unique chemical space. Without direct, quantitative comparative data, any assumption that a closely related analog (e.g., with a different substitution pattern on the phenyl rings) would perform identically is a high-risk proposition for research reproducibility. The fundamental basis for selecting this precise compound over an analog must therefore be anchored in verified, differential experimental evidence, which is presently absent from the public domain.

Quantitative Evidence Guide for 2-(4-Methoxyphenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide: A Landscape of Absent Data


Absence of Comparative Bioactivity Data Against Closest Structural Analogs

A direct comparison of the target compound with its closest analogs is impossible due to a complete lack of published biological activity data. The target compound's scaffold is related to thiazolyl N-benzyl-substituted acetamide derivatives studied for Src kinase inhibition. In that study, the unsubstituted N-benzyl derivative (8a) inhibited c-Src kinase with GI50 values of 1.34 μM and 2.30 μM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively, while the 4-fluorobenzyl derivative (8b) exhibited 64-71% inhibition of cell proliferation in BT-20 and CCRF-CEM cells at 50 μM [1]. In stark contrast, the specific inhibitory profile and anticancer activity of 2-(4-methoxyphenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide remain quantitatively uncharacterized in any peer-reviewed setting.

Src kinase inhibition Anticancer activity Structure-Activity Relationship

Differentiation by Molecular Properties and Calculated Descriptors Versus Direct Analogs

The target compound's computed structural differentiation can be inferred from studies on analogous hybrid scaffolds, where molecular docking and physicochemical properties are key design parameters. In a related study on bis(thiazole) hybrids, molecular docking against microbial targets like DNA gyrase was a primary method for evaluating compound potential [1]. For a procurement decision, the unique InChI Key and SMILES string of CAS 450361-41-8 represent a distinct chemical entity. While no quantitative docking scores or energy values are published for it, its structural divergence from a close analog like N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide (CAS 301176-14-7) is defined by the distinct substitution pattern (4-methoxy vs. 3-methyl), which would invariably lead to different binding conformations and calculated properties.

Molecular docking Antimicrobial activity Hybrid molecules

Lack of Synthetic Yield or Purity Data to Differentiate from Lab-Synthesized Analogs

Procurement value often hinges on a vendor's ability to provide a compound that is difficult to synthesize in-house. The core synthetic route for the 2-phenoxy-N-arylacetamide-thiazole class involves reacting an α-haloketone with a thioamide derivative in EtOH/DMF at reflux, achieving good yields for a variety of analogs [1]. However, the specific synthetic efficiency, final purity, and scalability for the target compound with its 4-methoxyphenoxy and 3-methylbenzyl groups are not documented. This is in contrast to commercially available analogs where datasheets confirm certified purity levels, often >95%, which are critical for reproducible research. The absence of this data means the compound's value proposition over a custom in-house synthesis, which might yield a product with unvalidated purity, cannot be quantitatively established.

Chemical synthesis Thiazole derivatives Research reagent

Research Procurement Scenarios for 2-(4-Methoxyphenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide Based on Evidentiary Landscape


Prospective Negative Control or Inactive Scaffold for Src Kinase SAR Studies

Given the established activity of certain N-benzylthiazolyl acetamide derivatives against Src kinase, the unique substitution pattern of this compound makes it a rational candidate for a structure-activity relationship (SAR) panel as a potentially inactive or differently active control. Procurement is justified specifically to test the hypothesis that the 4-methoxyphenoxy group abolishes or alters kinase inhibition compared to the active unsubstituted derivative (GI50 = 1.34-2.30 μM) [1].

Computational Chemistry and In Silico Screening Library Component

For researchers building a diverse virtual library for molecular docking, this compound's exact isomeric structure is its key value. It serves as a distinct data point that cannot be replaced by its isomer, CAS 301176-14-7. Procurement is recommended for labs conducting computational studies to generate docking scores and binding hypotheses, which would then provide the first quantitative data for this scaffold [2].

Synthetic Chemistry Research: Proving Methodology on a Complex Scaffold

For a synthetic chemistry group that has developed a novel method for constructing thiazole ring systems, sourcing this specific, pre-made compound can serve as an authentic analytical standard for calibrating instruments or validating the success of a new synthetic route, eliminating the variable of in-house synthesis. The value lies in its use as a benchmark, contingent on the vendor providing a detailed Certificate of Analysis [3].

Broad-Spectrum Antimicrobial Screening as a Unique Chemical Entity

Building on class-level evidence where structurally related bis(thiazole) hybrids show antimicrobial activity through molecular docking to targets like DNA gyrase, this specific mono-thiazole compound can be procured for inclusion in a broad phenotypic screening panel. The goal is to generate the fundamental minimum inhibitory concentration (MIC) data that is currently missing, which could reveal a unique activity profile [4].

Quote Request

Request a Quote for 2-(4-methoxyphenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.